IK-930

Description

Properties

CAS No. |

2563892-44-2 |

|---|---|

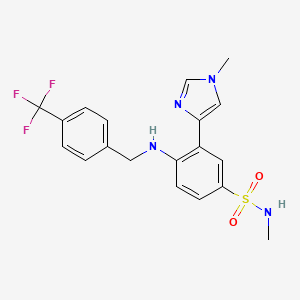

Molecular Formula |

C19H19F3N4O2S |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide |

InChI |

InChI=1S/C19H19F3N4O2S/c1-23-29(27,28)15-7-8-17(16(9-15)18-11-26(2)12-25-18)24-10-13-3-5-14(6-4-13)19(20,21)22/h3-9,11-12,23-24H,10H2,1-2H3 |

InChI Key |

TVBGCXJDLVRDSU-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C |

Origin of Product |

United States |

Troubleshooting & Optimization

IK-930 Technical Support Center: Troubleshooting Solubility and Preparation in DMSO

Welcome to the technical support center for IK-930. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and preparation of this compound in DMSO for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective oral inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2][3] It functions by preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the co-activators YAP and TAZ.[1] By disrupting the TEAD-YAP/TAZ interaction, this compound inhibits the transcription of genes that drive cell proliferation and survival, particularly in cancers with a dysregulated Hippo signaling pathway.[1]

Q2: What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO is consistently reported to be high, though values may vary slightly between suppliers. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][4]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C for up to three years.[3][4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1]

Troubleshooting Guide: this compound Precipitation Issues

Issue 1: this compound powder does not fully dissolve in DMSO.

Possible Causes:

-

Suboptimal DMSO quality: The DMSO may have absorbed moisture, reducing its solvating capacity.

-

Insufficient agitation or temperature: The compound may require more energy to dissolve completely.

-

Concentration exceeds solubility limit: The intended concentration may be higher than the actual solubility under the given conditions.

Solutions:

-

Use fresh, high-quality DMSO: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.

-

Aid dissolution:

-

Vortexing: Vigorously vortex the solution for several minutes.

-

Sonication: Use a bath sonicator to provide mechanical agitation.

-

Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Caution: Be mindful of the compound's stability at elevated temperatures.

-

-

Prepare a slightly lower concentration: If the compound still does not dissolve, try preparing a stock solution at a slightly lower concentration (e.g., 80 mg/mL instead of 100 mg/mL).

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium.

This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity from DMSO to an aqueous environment causes the hydrophobic compound to precipitate.

Possible Causes:

-

High final concentration: The desired final concentration in the media may exceed the aqueous solubility of this compound.

-

Rapid dilution: Adding the DMSO stock directly and quickly to the aqueous medium can induce precipitation.

-

Media components: Interactions with salts, proteins, or other components in the culture medium can affect solubility.

-

Temperature and pH shifts: Changes in temperature and pH between the stock solution and the final medium can impact solubility.

Solutions:

-

Optimize the dilution process:

-

Stepwise dilution: Perform serial dilutions in the cell culture medium rather than a single large dilution.

-

Slow addition with mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

-

-

Reduce the final DMSO concentration: While preparing a more concentrated stock allows for a smaller volume to be added, this can increase the risk of precipitation. Conversely, using a more dilute stock increases the final DMSO concentration in the culture, which can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[5][6]

-

Test solubility in different media: If precipitation persists, consider testing the solubility of this compound in different base media, as their compositions can influence compound solubility.

-

Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Molecular Weight | 424.44 g/mol | [1][4] |

| Solubility in DMSO | 85 - 100 mg/mL (200.26 - 235.60 mM) | [1][4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | ~4 mg/mL | [1] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

(Optional) Bath sonicator

-

-

Procedure:

-

Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight = 424.44 g/mol ).

-

Aseptically weigh the this compound powder and transfer it to a sterile tube.

-

Add the calculated volume of anhydrous DMSO to the powder.

-

Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

-

Materials:

-

100 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

-

Procedure (for a final concentration of 10 µM):

-

Prepare an intermediate dilution of the 100 mM stock solution. For example, dilute 1:10 in sterile DMSO to make a 10 mM intermediate stock.

-

Warm the required volume of complete cell culture medium to 37°C.

-

To achieve a final concentration of 10 µM, add the 10 mM intermediate stock to the pre-warmed medium at a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).

-

Crucially , add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

-

Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

-

Visualizations

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Caption: Troubleshooting workflow for this compound precipitation issues.

References

identifying and mitigating IK-930 off-target effects in vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IK-930, a selective TEAD1 inhibitor, in in vitro studies. The information is designed to help identify and mitigate potential off-target effects and to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable, potent, and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, with a primary selectivity for TEAD1. It functions by binding to the central lipid pocket of TEAD, which prevents the auto-palmitoylation required for its interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.[1] Additionally, this compound has been shown to promote the interaction between TEAD1 and VGLL4, a transcriptional repressor, which further contributes to the suppression of oncogenic TEAD signaling.[1][2]

Q2: What are the known on-target and potential off-target effects of this compound observed in preclinical and clinical studies?

A2: In preclinical and early clinical studies, the following effects have been observed:

-

On-Target Effects: Inhibition of proliferation in Hippo pathway-deficient cancer cell lines is the primary on-target effect.[2]

-

Potential On-Target Toxicities:

-

Proteinuria: This is considered a potential on-target effect of broad TEAD inhibition. With the TEAD1-selective this compound, treatment-related proteinuria has been observed but was generally mild to moderate and did not necessitate dose reduction.[2][3]

-

Liver Enzyme Elevation: Reversible liver enzyme elevation has been noted in some patients, particularly those with significant liver metastases.[3]

-

-

Off-Target Profile: Preclinical data suggests this compound is highly selective, showing inactivity against a broad panel of kinases, receptors, and transporters. However, comprehensive off-target profiling is recommended for any new experimental system.

Q3: How does the selectivity of this compound for TEAD1 compare to other TEAD paralogs?

A3: this compound was designed as a TEAD1-selective inhibitor to achieve a better therapeutic window by avoiding toxicities associated with pan-TEAD inhibition, such as renal toxicity.[1] While specific head-to-head IC50 values across all TEAD paralogs are not consistently reported in publicly available literature, preclinical studies have confirmed its preferential binding to and inhibition of TEAD1.

Troubleshooting Guide

Problem 1: Inconsistent or lower than expected potency of this compound in cellular assays.

| Possible Cause | Suggested Solution |

| Cell Line Insensitivity | The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD signaling pathway. Confirm the Hippo pathway status of your cell line (e.g., NF2 mutation, LATS1/2 mutation, YAP/TAZ amplification). Use a well-characterized Hippo-dependent cell line (e.g., NCI-H226, MSTO-211H) as a positive control. |

| Compound Stability/Solubility | This compound may be unstable or precipitating in your culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute fresh for each experiment. Visually inspect the media for any precipitation after adding the compound. Consider using a formulation with improved solubility if issues persist. |

| Assay-Specific Issues | The chosen assay may not be sensitive enough to detect the effects of TEAD inhibition. For viability assays, ensure the assay duration is sufficient for the anti-proliferative effects to manifest (typically 72 hours or longer). For target engagement assays, confirm that the downstream readout is robustly regulated by TEAD in your cell line. |

| High Serum Concentration | High concentrations of serum in the culture medium can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |

| Incorrect Data Analysis | Ensure that dose-response curves are properly fitted and that IC50 values are calculated using appropriate software. Include proper controls (vehicle-only and positive control inhibitor) in every experiment. |

Problem 2: Observing unexpected cellular phenotypes or toxicity at concentrations where on-target effects are expected.

| Possible Cause | Suggested Solution |

| Potential Off-Target Effects | Even highly selective inhibitors can have off-target activities at higher concentrations. Perform a comprehensive off-target profiling study (see Experimental Protocols section). This could include a kinome scan or a broader panel of receptor and enzyme assays. |

| Cell Line-Specific Toxicity | The observed toxicity may be specific to the genetic or metabolic background of your cell line. Test the effect of this compound on a panel of different cell lines, including non-cancerous cell lines, to assess for general cytotoxicity versus on-target anti-proliferative effects. |

| On-Target Toxicity in a Novel Context | The phenotype may be a previously uncharacterized on-target effect of TEAD1 inhibition in your specific cellular model. To investigate this, use a rescue experiment. For example, if possible, overexpress a constitutively active form of a downstream effector of TEAD1 to see if it reverses the observed phenotype. |

| Crosstalk with Other Signaling Pathways | Inhibition of the Hippo pathway can lead to crosstalk with other signaling pathways such as the Wnt/β-catenin, TGF-β, and PI3K-AKT-mTOR pathways.[4][5][6][7] An observed phenotype might be an indirect consequence of this crosstalk. Use pathway analysis tools (e.g., Western blotting for key pathway markers, reporter assays for other pathways) to investigate this possibility. |

Data Presentation

Table 1: Summary of this compound Activity in Preclinical Models

| Parameter | Value/Observation | Reference |

| Target | TEAD1-selective inhibitor | [1] |

| Mechanism of Action | Binds to the central lipid pocket of TEAD, preventing auto-palmitoylation and disrupting the YAP/TAZ-TEAD interaction. Promotes TEAD1-VGLL4 interaction. | [1][2] |

| In Vitro Potency (NCI-H226 cells) | EC50 < 0.1 µM | [8] |

| In Vitro Potency (MCF-7 TEAD reporter) | IC50 < 0.1 µM | [8] |

| Clinical Observations (Phase 1) | Treatment-related proteinuria (Grade 1-2), Reversible liver enzyme elevation | [2][3] |

Experimental Protocols

Protocol 1: 8xGTIIC-Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the transcriptional activity of TEAD by using a luciferase reporter driven by a synthetic promoter containing multiple TEAD binding sites (8xGTIIC).

Materials:

-

Cells of interest

-

8xGTIIC-luciferase reporter plasmid (e.g., Addgene plasmid #34615)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to TEAD1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing the target protein (endogenously or via transfection)

-

This compound

-

PBS with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for TEAD1

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein.

-

Western Blotting: Collect the supernatant and analyze the levels of soluble TEAD1 by SDS-PAGE and Western blotting.

-

Data Analysis: Plot the amount of soluble TEAD1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Kinome Profiling for Off-Target Selectivity

This is typically performed as a service by specialized companies. The general principle involves testing the inhibitory activity of this compound against a large panel of purified kinases.

General Workflow:

-

Compound Submission: Provide a sample of this compound at a specified concentration and purity.

-

Kinase Panel Selection: Choose a kinase panel that is relevant to potential off-targets. For a TEAD inhibitor, it is advisable to include kinases from pathways that show crosstalk with the Hippo pathway, such as the MAPK, PI3K/AKT, and Wnt signaling pathways. A broad panel of at least 100 kinases is recommended for initial profiling.

-

Assay Performance: The service provider will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of a fixed concentration of this compound (e.g., 1 µM).

-

Data Reporting: The results are typically reported as the percentage of inhibition for each kinase.

-

Follow-up: For any kinases that show significant inhibition, it is recommended to perform follow-up dose-response experiments to determine the IC50 values.

Mandatory Visualizations

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for Identifying Off-Target Effects of this compound.

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Ikena Oncology Shares Initial Positive and Differentiated [globenewswire.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]

- 5. Frontiers | The potential role of Hippo pathway regulates cellular metabolism via signaling crosstalk in disease-induced macrophage polarization [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Technical Support Center: Troubleshooting IK-930 Variability in Xenograft Studies

Welcome to the technical support center for IK-930. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in xenograft studies involving the TEAD inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and orally active small molecule inhibitor of the TEAD family of transcription factors.[1][2] Its mechanism of action involves the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for the interaction between TEAD and its co-activators, YAP and TAZ.[3][4] By disrupting this interaction, this compound prevents the transcription of genes that promote cell growth and survival, exhibiting anti-tumor activity, particularly in cancers with a dysregulated Hippo signaling pathway.[3][4]

Q2: In which cancer models has this compound shown preclinical activity?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models. Notably, it has shown efficacy in mesothelioma models with deficiencies in the NF2 gene.[3] Furthermore, this compound has been evaluated in combination with EGFR and MEK inhibitors in non-small cell lung cancer (NSCLC) models, where it has been shown to enhance apoptosis and anti-tumor activity.[3]

Q3: What are the common causes of variability in xenograft studies?

A3: Variability in xenograft studies can arise from several factors, broadly categorized as issues related to the host animal, the tumor model itself, and experimental procedures. Host-related factors include the age, sex, and immune status of the mice.[5] Tumor-related factors include the inherent heterogeneity of the cancer cells (especially in patient-derived xenografts - PDXs), passage number, and the site of implantation.[6][7][8] Procedural variability can be introduced through inconsistencies in cell preparation and injection, drug formulation and administration, and tumor measurement techniques.

Q4: How does variability in xenograft models impact the interpretation of this compound efficacy studies?

A4: High variability within or between experimental groups can mask the true anti-tumor effect of this compound, leading to inconclusive or misleading results. It can make it difficult to determine statistically significant differences between treatment and control groups and can affect the reproducibility of the study. Careful experimental design and execution are crucial to minimize variability and ensure reliable assessment of this compound's therapeutic potential.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Possible Causes & Troubleshooting Steps:

-

Inconsistent Cell Viability or Number:

-

Solution: Ensure a standardized protocol for cell culture and harvesting. Harvest cells during the exponential growth phase and perform a viability count (e.g., using trypan blue) just before injection. Ensure a homogenous single-cell suspension to avoid clumps.

-

-

Variable Injection Technique:

-

Solution: All injections should be performed by the same experienced individual, if possible. Inject the same volume and at the same anatomical site for all animals. For subcutaneous models, gently massage the injection site to disperse the cell suspension evenly.

-

-

Host Animal Variability:

-

Solution: Use mice of the same age, sex, and from the same supplier. House animals under identical conditions (diet, light cycle, cage density).

-

-

Tumor Heterogeneity (especially in PDX models):

Issue 2: Inconsistent Anti-Tumor Response to this compound

Possible Causes & Troubleshooting Steps:

-

Inaccurate Dosing or Formulation Issues:

-

Solution: this compound is an orally active compound.[2] Ensure the formulation is homogenous and stable. Prepare fresh formulations as recommended and ensure accurate oral gavage technique to deliver the intended dose. For reference, a dose of 10 mg/kg has been used in pharmacokinetic studies in mice.[2]

-

-

Metabolic Differences in Host Animals:

-

Solution: While difficult to control, being aware of potential metabolic differences between individual animals is important. Randomize animals into treatment and control groups after tumors have reached a predetermined size to minimize bias.

-

-

Emergence of Resistance:

-

Solution: The Hippo pathway is implicated in therapeutic resistance.[11] While this compound targets this pathway, resistant clones may still emerge. Consider collecting tumor samples at the end of the study for molecular analysis to investigate potential resistance mechanisms.

-

Experimental Protocols

Protocol 1: General Procedure for a Cell-Line Derived Xenograft (CDX) Study with this compound

-

Cell Culture: Culture the selected cancer cell line (e.g., NF2-deficient mesothelioma cell line) under standard conditions.

-

Cell Preparation for Injection:

-

Harvest cells when they reach 70-80% confluency.

-

Wash cells with sterile PBS and create a single-cell suspension.

-

Determine cell viability and concentration using a hemocytometer and trypan blue.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

-

-

Tumor Monitoring and Group Randomization:

-

Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.

-

-

This compound Administration:

-

Prepare the this compound formulation according to the supplier's instructions for oral administration.

-

Administer this compound or vehicle control daily via oral gavage.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Presentation

Quantitative data from xenograft studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data for this compound in a Mesothelioma Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SD | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | 10 | 1250 ± 250 | - |

| This compound (30 mg/kg, oral, daily) | 10 | 450 ± 150 | 64% |

Table 2: Example of Body Weight Data

| Treatment Group | N | Mean Body Weight Change from Day 0 (%) ± SD |

| Vehicle Control | 10 | +5.2 ± 2.1 |

| This compound (30 mg/kg, oral, daily) | 10 | -1.5 ± 3.5 |

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow Diagram

Caption: Standard workflow for an this compound xenograft efficacy study.

Troubleshooting Logic Diagram

Caption: A logical approach to troubleshooting variability in this compound xenograft studies.

References

- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Tumour heterogeneity - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncotarget.com [oncotarget.com]

- 9. blog.crownbio.com [blog.crownbio.com]

- 10. criver.com [criver.com]

- 11. ImageneBio, Inc. | Investors [ir.imagenebio.com]

addressing IK-930 instability in long-term cell culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TEAD inhibitor, IK-930. The following information addresses potential challenges, particularly concerning its stability in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its mechanism of action involves preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the transcriptional co-activators YAP and TAZ.[3] By disrupting the TEAD-YAP/TAZ interaction, this compound inhibits the transcription of genes that drive cell proliferation and survival, particularly in cancers with a dysregulated Hippo signaling pathway.[3][4]

Q2: For which cancer types is this compound being investigated?

A2: this compound is currently under investigation in a Phase 1 clinical trial for the treatment of patients with advanced solid tumors.[4][5][6] The trial is enrolling patients with specific genetic alterations in the Hippo pathway, such as those with NF2-deficient malignant pleural mesothelioma, other NF2-deficient solid tumors, and tumors with YAP1/TAZ gene fusions like epithelioid hemangioendothelioma.[6]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce its solubility.[1]

Q4: Is there evidence of this compound showing efficacy in combination with other targeted therapies?

A4: Yes, preclinical studies have shown that this compound can enhance the anti-tumor activity of other targeted therapies. For instance, in EGFR or KRAS mutated tumors, combining this compound with EGFR and MEK inhibitors, respectively, has been shown to increase apoptosis and in vivo anti-tumor activity.[3][7]

Troubleshooting Guide: Addressing this compound Instability in Long-Term Cell Culture

Researchers conducting long-term cell culture experiments (typically lasting several days to weeks) may observe a decrease in the efficacy of this compound over time. This can manifest as a diminished phenotypic effect or a rebound in the expression of TEAD target genes. This guide provides potential causes and solutions for this issue.

Issue: Reduced this compound Activity in Prolonged Experiments

Potential Cause 1: Covalent Inhibitor Reactivity and Off-Target Binding

Covalent inhibitors, by their nature, are reactive molecules designed to form a stable bond with their target.[8] This reactivity, however, can also lead to non-specific binding to other cellular components or degradation over time in the complex environment of cell culture medium.

Solutions:

-

Optimize Dosing Schedule: Instead of a single initial dose, consider replenishing the media with freshly prepared this compound every 24-48 hours. This ensures a consistent, effective concentration of the active compound.

-

Serum Concentration: High serum concentrations in the culture medium contain numerous proteins that can non-specifically interact with covalent inhibitors. If your cell line permits, consider reducing the serum percentage during the treatment period.

-

Control Experiments: Include appropriate controls to monitor the stability of the compound's effect. This could involve a time-course experiment to pinpoint when the efficacy begins to decline.

Potential Cause 2: Cellular Mechanisms of Resistance

Cells can develop resistance to targeted therapies through various mechanisms, including the upregulation of compensatory signaling pathways or increased drug efflux. While this compound is designed for durable target engagement, long-term exposure might induce adaptive responses in some cell lines.[9]

Solutions:

-

Combination Therapy: As preclinical data suggests, combining this compound with inhibitors of parallel or downstream pathways (e.g., MEK or EGFR inhibitors) can prevent or overcome adaptive resistance.[3][7]

-

Monitor Target Engagement: If possible, periodically assess the occupancy of TEAD by this compound to confirm that the target remains inhibited.

-

Analyze Gene Expression: Perform gene expression analysis of TEAD target genes at different time points to monitor for transcriptional reactivation.

Data Presentation: Hypothetical this compound Stability in Culture

The following table summarizes hypothetical data on this compound efficacy under different media replenishment schedules in a long-term (7-day) cell viability assay.

| Dosing Schedule | Day 3 (% Inhibition) | Day 5 (% Inhibition) | Day 7 (% Inhibition) |

| Single Dose (Day 0) | 85% | 60% | 35% |

| Replenish every 48h | 88% | 86% | 84% |

| Replenish every 24h | 90% | 91% | 89% |

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay with Media Replenishment

-

Cell Seeding: Plate cells in a 96-well plate at a density determined to not reach confluency within the 7-day experiment.

-

Initial Treatment: The following day, treat the cells with the desired concentration of this compound. For the single-dose group, this is the only treatment.

-

Media Replenishment:

-

For the 48-hour replenishment group, remove half of the media from each well every 48 hours and replace it with fresh media containing the same concentration of this compound.

-

For the 24-hour replenishment group, follow the same procedure every 24 hours.

-

-

Viability Assessment: On days 3, 5, and 7, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Normalize the results to vehicle-treated control cells and calculate the percentage of inhibition.

Mandatory Visualizations

Caption: this compound inhibits the TEAD-YAP/TAZ interaction.

Caption: Workflow for addressing reduced this compound efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. victoriacyanide.substack.com [victoriacyanide.substack.com]

- 6. IK930-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 7. ikenaoncology.com [ikenaoncology.com]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]

This technical support center provides guidance for researchers and drug development professionals on monitoring, understanding, and minimizing proteinuria associated with the investigational compound IK-930 in preclinical toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-related proteinuria?

A1: this compound is a potent inhibitor of the Hippo pathway effector, YAP/TAZ. While this activity is key to its anti-tumor efficacy, preclinical data suggest that high concentrations of this compound can also impact podocyte function in the kidney's glomerulus. Podocytes are specialized cells that form a critical part of the glomerular filtration barrier. Off-target inhibition of key kinases within podocytes is thought to disrupt the integrity of this barrier, leading to the leakage of albumin and other proteins from the blood into the urine, a condition known as proteinuria.

Q2: At what dose levels is proteinuria typically observed in preclinical models?

A2: The onset and severity of proteinuria are dose-dependent and can vary between species. In general, mild to moderate proteinuria is observed in rodent models at doses exceeding the maximum tolerated dose (MTD) for anti-tumor efficacy. See the data summary tables below for species-specific information.

Q3: Is the observed proteinuria reversible?

A3: Yes, in preclinical models, this compound-induced proteinuria has been shown to be reversible upon cessation of treatment. The time to resolution varies depending on the dose and duration of administration. It is crucial to include a recovery period in study designs to evaluate the kinetics of this reversal.

Q4: What are the recommended methods for monitoring renal function during this compound studies?

A4: The primary method for monitoring proteinuria is the measurement of the Urine Albumin-to-Creatinine Ratio (UACR). This non-invasive test should be performed at baseline and at regular intervals throughout the study. For more in-depth investigations, serum creatinine and blood urea nitrogen (BUN) can be measured, and histopathological analysis of kidney tissue should be conducted at the terminal endpoint.

Q5: Are there any strategies to mitigate this compound-induced proteinuria?

A5: Several strategies are under investigation. The most effective approach is to optimize the dosing schedule. Alternative dosing regimens, such as intermittent dosing (e.g., 3 days on, 4 days off), may maintain anti-tumor efficacy while allowing for the recovery of podocyte function, thereby reducing the cumulative renal exposure and minimizing proteinuria.

Troubleshooting Guide

Problem 1: High variability in UACR measurements between animals in the same dose group.

-

Possible Cause 1: Inconsistent Urine Sample Collection. The volume and concentration of urine can vary significantly depending on the time of day and the animal's hydration status.

-

Solution: Standardize urine collection procedures. Collect urine at the same time of day for all animals and ensure consistent access to water. Spot urine samples are acceptable, but 24-hour urine collection using metabolic cages will provide the most accurate and consistent data.

-

-

Possible Cause 2: Pre-existing Renal Conditions. Some animals may have underlying, subclinical renal issues that are exacerbated by this compound.

-

Solution: Implement a rigorous health screening and acclimation period before study initiation. Perform baseline UACR measurements and exclude any animals with abnormally high readings from the study.

-

Problem 2: Significant proteinuria observed at a dose previously considered non-toxic.

-

Possible Cause 1: Formulation or Dosing Error. Incorrect preparation of the dosing solution or errors in administration can lead to unintentional overdose.

-

Solution: Prepare fresh dosing formulations daily and verify the concentration and homogeneity. Ensure all technical staff are thoroughly trained in the proper administration technique (e.g., oral gavage).

-

-

Possible Cause 2: Animal Strain or Supplier Differences. Different rodent strains can have varying sensitivities to drug-induced nephrotoxicity.

-

Solution: Ensure the same strain and supplier are used for all related studies. If a new strain or supplier is introduced, a pilot tolerability study may be warranted to re-establish dose-response relationships.

-

Data Summaries

Table 1: Dose-Dependent Effects of this compound on UACR in Sprague-Dawley Rats (28-Day Study)

| Dose Group (mg/kg/day) | Mean UACR (µg/mg) at Day 28 | Fold Change from Vehicle | Histopathological Findings (Glomerulus) |

| Vehicle | 25 ± 8 | 1.0 | Normal |

| 10 | 35 ± 12 | 1.4 | Normal |

| 30 | 150 ± 45 | 6.0 | Minimal podocyte foot process effacement |

| 60 | 450 ± 90 | 18.0 | Moderate to severe podocyte effacement |

Table 2: Comparison of Proteinuria Across Species (at MTD)

| Species | MTD (mg/kg/day) | Mean UACR (µg/mg) at MTD | Time to Onset |

| CD-1 Mouse | 80 | ~120 | ~14 days |

| Sprague-Dawley Rat | 60 | ~450 | ~7-10 days |

| Beagle Dog | 20 | ~90 | ~14-21 days |

Key Experimental Protocols

Protocol 1: Urine Albumin-to-Creatinine Ratio (UACR) Measurement

-

Urine Collection: Collect spot urine samples from animals. For consistency, aim for mid-morning collection. Centrifuge the samples at 2,000 x g for 10 minutes to pellet any debris.

-

Albumin Quantification: Use a species-specific albumin ELISA kit. Dilute urine samples according to the kit's instructions. A typical starting dilution is 1:1000.

-

Creatinine Quantification: Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction). Dilute urine samples as required; a 1:20 dilution is often appropriate.

-

Calculation:

-

Calculate the albumin concentration (in µg/mL) from the ELISA standard curve.

-

Calculate the creatinine concentration (in mg/mL) from the creatinine assay standard curve.

-

UACR (µg/mg) = [Albumin concentration (µg/mL)] / [Creatinine concentration (mg/mL)].

-

Protocol 2: Histological Staining for Glomerular Integrity (PAS Stain)

-

Tissue Preparation: Perfuse animals with PBS followed by 4% paraformaldehyde (PFA). Harvest kidneys and fix in 4% PFA overnight at 4°C.

-

Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4 µm thick sections using a microtome and mount them on glass slides.

-

Staining (Periodic Acid-Schiff - PAS):

-

Deparaffinize and rehydrate sections.

-

Incubate in 0.5% periodic acid solution for 5 minutes.

-

Rinse in distilled water.

-

Place in Schiff reagent for 15 minutes.

-

Wash in lukewarm tap water for 5 minutes.

-

Counterstain with hematoxylin for 30 seconds.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

-

Analysis: Examine under a light microscope. Look for thickening of the glomerular basement membrane and signs of mesangial matrix expansion, which stain magenta with PAS.

Diagrams

Technical Support Center: Optimizing the Therapeutic Window of TEAD1-Selective Inhibitors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with TEAD1-selective inhibitors, such as IK-930. The information herein is intended to assist in the design, execution, and interpretation of experiments aimed at improving the therapeutic window of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of the TEAD family of transcription factors, with a preferential affinity for TEAD1. It functions by preventing the auto-palmitoylation of TEAD, a critical post-translational modification required for its interaction with the transcriptional co-activators YAP and TAZ. By blocking this interaction, this compound disrupts aberrant TEAD-dependent gene transcription that drives cell proliferation and survival in cancers with a dysregulated Hippo pathway.[1]

Q2: Why is TEAD1 selectivity important for the therapeutic window?

A2: The TEAD family consists of four highly homologous paralogs (TEAD1-4) that have both overlapping and distinct functions in normal physiology.[2][3] Preclinical studies with pan-TEAD inhibitors have shown on-target toxicities, such as significant proteinuria and kidney pathology, at exposures close to those required for anti-tumor activity.[2][3] By selectively targeting TEAD1, this compound is designed to maintain anti-tumor efficacy in Hippo-pathway altered cancers while minimizing on-target toxicities associated with the inhibition of other TEAD paralogs, thereby potentially widening the therapeutic window.[2][3][4]

Q3: What are the known on-target and potential off-target effects of TEAD inhibitors?

A3: A known on-target effect of broad TEAD inhibition is renal toxicity, specifically proteinuria.[5] The TEAD1-selective nature of this compound is intended to mitigate this risk.[4] In early clinical studies of this compound, treatment-related proteinuria was observed but was generally low-grade and reversible.[4][5] Other reported adverse events have included low-grade nausea, fatigue, diarrhea, and reversible liver enzyme elevations, particularly in patients with significant liver metastases.[4][5] While this compound has been shown to be inactive against a broad panel of kinases, receptors, and transporters, researchers should remain vigilant for unexpected off-target effects in their specific experimental systems.

Q4: In which cancer types is this compound expected to be most effective?

A4: this compound is being developed for the treatment of advanced solid tumors with genetic alterations in the Hippo signaling pathway.[1] This includes cancers with deficiencies in neurofibromin 2 (NF2), which is common in malignant pleural mesothelioma, as well as tumors with YAP1 or TAZ gene fusions, such as epithelioid hemangioendothelioma (EHE).[1] Preclinical data also suggests that this compound can be effective in combination with other targeted therapies, like EGFR and MEK inhibitors, to overcome therapeutic resistance in tumors with EGFR or KRAS mutations.[1][6]

Q5: What are potential mechanisms of resistance to TEAD inhibitors?

A5: Research has identified that hyperactivation of the MAPK signaling pathway can confer resistance to TEAD inhibitors.[7] This can occur through the reinstatement of a subset of YAP/TAZ target genes, bypassing the TEAD inhibition.[7] Therefore, combining TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of resistant cancer cells.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in cell-based assays.

| Possible Cause | Troubleshooting Steps |

| Suboptimal Cell Line Selection | Ensure the chosen cell line has a documented dysregulation of the Hippo pathway (e.g., NF2 mutation, YAP/TAZ fusion). Compare the efficacy of this compound in Hippo-pathway deficient cell lines (e.g., NCI-H226, MSTO-211H) versus wild-type cell lines.[1] |

| Incorrect Dosing or Compound Instability | Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. |

| Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities. High cell density can activate the Hippo pathway, potentially masking the effect of the inhibitor. |

| Assay Readout Issues | Ensure the chosen endpoint (e.g., cell viability, apoptosis) is appropriate for the expected mechanism of action and timeframe. For longer-term assays, consider the rate of cell proliferation and adjust the initial seeding density accordingly. |

Issue 2: Higher-than-expected toxicity or off-target effects observed in vitro or in vivo.

| Possible Cause | Troubleshooting Steps |

| Pan-TEAD Inhibition vs. TEAD1 Selectivity | If using a non-selective TEAD inhibitor, the observed toxicity may be an on-target effect. Compare the toxicity profile with a TEAD1-selective inhibitor like this compound to assess if the toxicity is paralog-specific.[2][3] |

| Off-Target Effects | Perform a broad kinase or receptor screening panel to identify potential off-target interactions of your specific TEAD inhibitor. This compound has been shown to have a high degree of selectivity.[1] |

| In Vivo Model Sensitivity | The genetic background of the in vivo model can influence susceptibility to toxicity. Ensure the chosen animal model is appropriate and well-characterized. Monitor for known on-target toxicities such as proteinuria and liver enzyme elevations.[4][5] |

| Compound Formulation/Vehicle Effects | Ensure the vehicle used to dissolve the inhibitor is non-toxic at the administered concentration. Test a vehicle-only control group in all experiments. |

Issue 3: Difficulty in demonstrating a clear therapeutic window.

| Possible Cause | Troubleshooting Steps |

| Narrow Efficacy-Toxicity Margin | For pan-TEAD inhibitors, the therapeutic window may be inherently narrow due to on-target toxicities.[2][3] Consider evaluating a TEAD1-selective inhibitor like this compound, which has shown a wider therapeutic index in preclinical models.[2][3][4] |

| Suboptimal Dosing Schedule | Optimize the dosing regimen (e.g., daily vs. intermittent) to maximize anti-tumor efficacy while minimizing toxicity. Pharmacokinetic and pharmacodynamic studies are crucial to inform the optimal dosing schedule. |

| Lack of Sensitive Biomarkers | Establish robust pharmacodynamic biomarkers to confirm target engagement in both tumor and normal tissues. This can include measuring the expression of TEAD target genes like CTGF and CYR61.[8] |

| Inappropriate In Vivo Model | Utilize orthotopic or patient-derived xenograft (PDX) models that more accurately recapitulate the tumor microenvironment and may better predict clinical response and toxicity. |

Data Summary Tables

Table 1: Preclinical Efficacy of this compound in Hippo-Dysregulated Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | Assay | Endpoint | IC50 / Effect | Reference |

| NCI-H226 | Mesothelioma | NF2 deficient | Proliferation | Cell Growth Inhibition | Potent Inhibition | [1] |

| MSTO-211H | Mesothelioma | LATS deficient | Proliferation | Cell Growth Inhibition | Potent Inhibition | [1] |

| Various | EGFR/KRAS mutant | EGFR/KRAS | Apoptosis | Increased Apoptosis | Enhanced with EGFR/MEK inhibitors | [1] |

Table 2: In Vivo Toxicity Profile of TEAD Inhibitors

| Compound Class | Animal Model | Key Toxicities Observed | Implication for Therapeutic Window | Reference |

| Pan-TEAD Inhibitor | Rat, Non-human primate | Substantial proteinuria, Kidney pathology | Narrow therapeutic window | [2][3] |

| This compound (TEAD1-selective) | Rat, Non-human primate | Limited kidney toxicity, No signs of renal problems | Broadened therapeutic window | [2][3] |

| This compound (Phase I Clinical) | Human | Low-grade, reversible proteinuria; Reversible liver enzyme elevations | Favorable safety profile supports wider therapeutic index | [4][5] |

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the TEAD inhibitor (e.g., this compound) in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the IC50 value using appropriate software.

Protocol 2: Quantitative RT-PCR for TEAD Target Gene Expression

-

Cell Treatment: Seed cells in a 6-well plate and treat with the TEAD inhibitor at various concentrations for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Protocol 3: In Vivo Xenograft Study for Efficacy and Tolerability

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG) and implant a Hippo-pathway dysregulated tumor cell line (e.g., NCI-H226) subcutaneously.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the TEAD inhibitor (e.g., this compound) or vehicle daily via oral gavage at predetermined doses.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Toxicity Assessment: At the end of the study, collect blood for clinical chemistry analysis (e.g., kidney and liver function tests) and tissues for histopathological examination.

-

Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups. Evaluate any signs of toxicity based on body weight changes, clinical observations, and pathology reports.

Visualizations

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for Evaluating TEAD Inhibitors.

Caption: Logical Flow for Troubleshooting TEAD Inhibitor Experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ikena Oncology Shares Initial Positive and Differentiated [globenewswire.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Abstract P216: this compound mediated TEAD inhibition decreases and delays tumor growth and enhances targeted apoptosis in lung and colon cancer xenografts when combined with MEK or EGFR inhibitors | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. embopress.org [embopress.org]

- 8. aacrjournals.org [aacrjournals.org]

Technical Support Center: Enhancing the Anti-Tumor Activity of IK-930

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at developing strategies to enhance the anti-tumor activity of IK-930.

Introduction to this compound

This compound is an oral, selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] By preventing the binding of palmitate to TEAD, this compound disrupts TEAD-dependent transcription, which is often aberrantly activated in cancers with mutations in the Hippo signaling pathway.[1] Preclinical models have demonstrated its anti-tumor activity in xenografts with these genetic alterations.[1] A primary strategy to enhance this compound's efficacy is through combination with other targeted therapies to overcome resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of TEAD transcription factors.[1] It functions by preventing the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP and TAZ. By blocking this interaction, this compound inhibits the transcription of genes that promote cancer cell proliferation, survival, and migration.[1][2]

Q2: In which cancer types is this compound expected to be most effective as a monotherapy?

A2: this compound monotherapy is predicted to be most effective in cancers with genetic alterations in the Hippo signaling pathway that lead to the activation of YAP/TAZ. These include, but are not limited to, malignant mesothelioma with neurofibromatosis type 2 (NF2) deficiency, and other solid tumors with NF2 mutations or YAP/TAZ gene fusions.[1]

Q3: What is the rationale for using this compound in combination with other targeted therapies?

A3: The Hippo pathway has been implicated as a critical mechanism of adaptive resistance to other targeted therapies, such as EGFR and MEK inhibitors.[3] In cancers driven by EGFR or KRAS mutations, inhibition of these primary oncogenic pathways can lead to a compensatory activation of YAP/TAZ-TEAD signaling, allowing cancer cells to survive and proliferate. By co-administering this compound, this escape mechanism can be blocked, potentially leading to a more potent and durable anti-tumor response.[4] Preclinical studies have shown that combining this compound with EGFR or MEK inhibitors enhances apoptosis and anti-tumor activity in respective mutant cancer models.[4][5]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, studies on other TEAD inhibitors suggest that hyperactivation of the MAPK and JAK-STAT signaling pathways could potentially confer resistance. This may occur through the reinstatement of a subset of YAP/TAZ target gene expression, bypassing the TEAD inhibition.

Q5: Are there any known safety concerns or common adverse events observed with this compound in clinical trials?

A5: Initial data from the Phase 1 clinical trial (NCT05228015) of this compound have indicated some treatment-related adverse events. These have included low-grade proteinuria and reversible elevations in liver enzymes, particularly in patients with significant liver metastases.[6] The starting dose in the dose-escalation study was 25 mg daily.[1]

Troubleshooting Guides

In Vitro Experiments

| Issue | Possible Cause | Suggested Solution |

| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |

| Compound precipitation at high concentrations. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure solvent concentration is consistent across all wells and does not exceed 0.1%). | |

| Lack of synergy in combination assays | Suboptimal drug concentrations. | Perform dose-response curves for each single agent to determine their IC50 values. Use a range of concentrations around the IC50 for the combination studies. |

| Inappropriate cell line. | Confirm that the chosen cell line has the relevant genetic background (e.g., EGFR or KRAS mutation for combination studies with respective inhibitors). | |

| Incorrect timing of drug addition. | Consider both simultaneous and sequential addition of this compound and the combination agent to determine the optimal treatment schedule. | |

| Difficulty in detecting apoptosis | Apoptosis is an early event. | Harvest cells at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection. |

| Insufficient drug concentration. | Ensure that the concentrations of this compound and/or the combination agent are sufficient to induce apoptosis, based on single-agent dose-response curves. |

In Vivo Experiments

| Issue | Possible Cause | Suggested Solution |

| Poor tumor engraftment or slow growth | Low viability of injected cells. | Ensure high cell viability (>90%) before injection. Keep cells on ice until injection. |

| Inappropriate mouse strain. | Use immunocompromised mice (e.g., nude or NSG mice) suitable for the specific tumor cell line. | |

| High toxicity or weight loss in mice | Drug formulation issues. | Ensure the vehicle is well-tolerated. Conduct a tolerability study with the vehicle alone. |

| Dose is too high. | Perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound as a single agent and in combination. | |

| Lack of anti-tumor efficacy | Insufficient drug exposure. | Perform pharmacokinetic (PK) analysis to ensure adequate drug levels in the plasma and tumor tissue. |

| Inappropriate dosing schedule. | Optimize the dosing frequency and duration based on the drug's half-life and the tumor growth rate. |

Data Presentation

In Vitro Efficacy of TEAD Inhibitors

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| This compound | - | TEAD Reporter | <0.1 µM (EC50) | [5] |

| IAG933 | MSTO-211H | TEAD Target Gene Expression | 11-26 nM (IC50) | [7] |

| IAG933 | NCI-H226 | TEAD Target Gene Expression | 11-26 nM (IC50) | [7] |

Note: Specific IC50 values for this compound in cell viability assays are not yet publicly available. Data for a similar TEAD inhibitor, IAG933, is provided for context.

Preclinical In Vivo Efficacy of TEAD Inhibitors

| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |

| This compound | Hippo-dysregulated mesothelioma | Daily oral administration | Anti-tumor activity | [2] |

| VT3989 | NF2-deficient mesothelioma | 3 mg/kg/day (oral) | Tumor growth inhibition | [8] |

| IAG933 | MSTO-211H (mesothelioma) | 30 mg/kg/day (oral) | Complete tumor regression | [9] |

Note: Specific dosing and quantitative tumor growth inhibition data for this compound in vivo studies are not yet publicly available. Data for similar TEAD inhibitors are provided for context.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 2X stock solution of this compound and/or combination agents (e.g., osimertinib, trametinib) in culture medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the 2X compound solution. For combination studies, a dose matrix of both compounds should be prepared. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Plot dose-response curves and determine IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, the combination agent, or both at predetermined concentrations (e.g., 1X or 2X the IC50) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., NCI-H1975 for EGFR-mutant NSCLC) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice.

-

Tumor Growth: Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Osimertinib, this compound + Osimertinib).

-

Dosing: Administer this compound and the combination agent orally at predetermined doses and schedules (e.g., daily). Monitor the body weight of the mice as an indicator of toxicity.

-

Tumor Monitoring: Measure tumor volume 2-3 times per week.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for downstream targets).

Visualizations

References

- 1. ImageneBio, Inc. | Investors [ir.imagenebio.com]

- 2. researchgate.net [researchgate.net]

- 3. Ikena Oncology Presents Preclinical Data at the 34th EORTC-NCI-AACR Symposium on Novel TEAD Inhibitor, this compound, Combating Therapeutic Resistance - BioSpace [biospace.com]

- 4. ImageneBio, Inc. | Investors [ir.imagenebio.com]

- 5. Ikena Oncology Presents Data at AACR-NCI-EORTC Virtual [globenewswire.com]

- 6. researchgate.net [researchgate.net]

- 7. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]

- 8. onclive.com [onclive.com]

- 9. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]

Validation & Comparative

A Preclinical Showdown: The TEAD1-Selective Inhibitor IK-930 Versus Pan-TEAD Inhibitors in Oncology

A Comparative Analysis of Preclinical Efficacy for Researchers and Drug Developers

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a compelling target in oncology. Its dysregulation, often leading to the hyperactivity of transcriptional coactivators YAP and TAZ, is a key driver in a variety of solid tumors. The TEAD family of transcription factors (TEAD1-4) are the ultimate effectors of the Hippo pathway, and their interaction with YAP/TAZ is essential for driving the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a focal point for novel cancer therapeutic development. This guide provides a comparative overview of the preclinical efficacy of IK-930, a selective TEAD1 inhibitor, against a range of pan-TEAD inhibitors, offering a data-driven resource for the research and drug development community.

This compound is a novel, orally bioavailable small molecule that selectively inhibits TEAD1 by preventing its auto-palmitoylation, a critical post-translational modification for its interaction with YAP/TAZ. In contrast, pan-TEAD inhibitors are designed to target all four TEAD paralogs (TEAD1-4). These inhibitors employ various mechanisms, including blocking the palmitate-binding pocket or disrupting the protein-protein interface between TEAD and YAP/TAZ. This fundamental difference in selectivity forms the basis of this comparative analysis, exploring the potential advantages and disadvantages of a targeted versus a broad approach to TEAD inhibition.

Quantitative Comparison of Preclinical Efficacy

The preclinical antitumor activity of this compound and various pan-TEAD inhibitors has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of TEAD Inhibitors in Cancer Cell Lines

| Inhibitor | Type | Cancer Cell Line | Genetic Alteration | IC50 / GI50 (nM) | Citation(s) |

| This compound | TEAD1-Selective | NCI-H226 (Mesothelioma) | NF2 mutant | Not specified, but inhibits proliferation | |

| Other Hippo pathway-deficient lines | Various | Potent inhibition | |||

| ISM-6331 | Pan-TEAD | NCI-H226 (Mesothelioma) | NF2 deficient | 9 | |

| NCI-H2373 (Lung) | NF2 deletion | 4 | |||

| MSTO-211H (Mesothelioma) | LATS1/2 mutation | 50 | |||

| NCI-H2052 (Mesothelioma) | NF2 mutation | 23 | |||

| K-975 | Pan-TEAD | NCI-H226 (Mesothelioma) | NF2 mutant | ~20 | |

| MSTO-211H (Mesothelioma) | NF2-expressing | Less potent than in NF2-non-expressing lines | |||

| AZ-4331 | Pan-TEAD | NCI-H226 (Mesothelioma) | NF2 mutant | 92 | |

| Unnamed Pan-TEAD Inhibitor (Merck) | Pan-TEAD | MCF7 (Breast) | Not specified | 1.6 (EC50) |

Table 2: In Vivo Antitumor Efficacy of TEAD Inhibitors in Xenograft Models

| Inhibitor | Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Citation(s) |

| This compound | TEAD1-Selective | Hippo-mutated xenograft models | Not specified | Potent anti-tumor activity | |

| EGFR or KRAS mutated tumors (in combination) | Not specified | Enhanced anti-tumor activity | |||

| ISM-6331 | Pan-TEAD | MSTO-211H (Mesothelioma) | 3, 10, 30 mg/kg p.o. q.d. | 67%, 108%, 105% TGI respectively | |

| NCI-H226 (Mesothelioma) | 3, 10, 30 mg/kg p.o. q.d. | 117% TGI at 30 mg/kg | |||

| VT3989 | Pan-TEAD | NF2-deficient mesothelioma xenograft | 3 mg/kg p.o. daily | Activity observed | |

| K-975 | Pan-TEAD | MPM xenograft models | 10-300 mg/kg p.o. twice a day for 14 days | Strong anti-tumor effect | |

| Unnamed Pan-TEAD Inhibitor (Merck) | Pan-TEAD | NCI-H226 xenograft | 30 and 100 mg/kg p.o. q.d. | >100% TGI (regression) | |

| IAG933 | Pan-TEAD | MSTO-211H mesothelioma xenograft | Not specified | Deep tumor regression | |

| GNE-7883 | Pan-TEAD | Various cell line models | 250 mg/kg, 4 days on/2 days off | Strong antitumor efficacy |

Signaling Pathways and Experimental Workflows

To contextualize the preclinical data, it is essential to understand the underlying biological pathways and the experimental designs used to assess inhibitor efficacy.

Caption: The Hippo signaling pathway and points of intervention by TEAD inhibitors.

validating IK-930's TEAD1 selectivity against other TEAD paralogs

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IK-930's selectivity for TEAD1 against other TEAD paralogs, supported by available preclinical data. This document outlines the experimental basis for this compound's paralog-selective profile and details the methodologies employed in these key experiments.

This compound is a novel, orally bioavailable small molecule inhibitor of the Hippo signaling pathway, specifically targeting the TEA Domain (TEAD) family of transcription factors. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD proteins attractive therapeutic targets. While the four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4) share a high degree of homology, they exhibit both overlapping and distinct functions. Therefore, developing paralog-selective inhibitors like this compound, which preferentially targets TEAD1, may offer a wider therapeutic window by minimizing potential on-target toxicities associated with pan-TEAD inhibition.

Comparative Selectivity of this compound

Preclinical data from a suite of biochemical and cellular assays have demonstrated the paralog-selective profile of this compound, with preferential binding to and inhibition of TEAD1 over other TEAD paralogs. While specific quantitative data from head-to-head comparative assays are not yet fully available in peer-reviewed publications, conference presentations have alluded to a distinct selectivity profile.

To illustrate the expected data presentation, the following table summarizes the anticipated findings from biochemical assays measuring the half-maximal inhibitory concentration (IC50) of this compound against each TEAD paralog.

| TEAD Paralogs | This compound IC50 (nM) |

| TEAD1 | To be determined |

| TEAD2 | To be determined |

| TEAD3 | To be determined |

| TEAD4 | To be determined |

Note: Specific IC50 values are pending public disclosure in scientific literature.

Experimental Protocols

The selectivity of this compound has been established through a series of robust biochemical and cellular assays designed to measure its direct binding to and inhibition of each TEAD paralog. The primary mechanism of action of this compound is the inhibition of TEAD autopalmitoylation, a critical post-translational modification required for its interaction with the transcriptional co-activator YAP.

Biochemical Assay for TEAD Autopalmitoylation Inhibition

This assay biochemically validates the ability of this compound to inhibit the autopalmitoylation of each TEAD paralog.

Principle: Recombinant TEAD proteins are incubated with a palmitoyl-CoA analog, and the extent of palmitoylation is measured in the presence and absence of the inhibitor.

Methodology:

-

Protein Expression and Purification: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins are expressed in a suitable expression system (e.g., E. coli) and purified.

-

Inhibitor Incubation: Purified TEAD proteins are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Palmitoylation Reaction: The autopalmitoylation reaction is initiated by the addition of a palmitoyl-CoA analog (e.g., 17-octadecynoic CoA).

-

Detection: The extent of TEAD palmitoylation is quantified using a suitable detection method, such as:

-

Click Chemistry: The alkyne-containing palmitoyl-CoA analog is reacted with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent-azide) via a copper-catalyzed click reaction. The tagged TEAD protein is then detected by western blot using streptavidin-HRP or by fluorescence imaging.

-

Radioactivity: A radiolabeled palmitoyl-CoA is used, and the incorporation of the radiolabel into the TEAD protein is measured by autoradiography.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TEAD autopalmitoylation against the concentration of this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that confirms the binding of this compound to its target TEAD paralogs in a cellular context.

Principle: This assay measures the proximity of a NanoLuc® luciferase-tagged TEAD protein to a cell-permeable fluorescent tracer that binds to the same target. Competitive displacement of the tracer by an unlabeled compound, such as this compound, results in a decrease in the BRET signal.

Methodology:

-

Cell Line Preparation: Cells are transiently or stably transfected with expression vectors encoding for NanoLuc®-TEAD fusion proteins (one for each paralog: TEAD1, TEAD2, TEAD3, and TEAD4).

-

Compound Treatment: The transfected cells are treated with a range of concentrations of this compound.

-

Tracer Addition: A specific, cell-permeable fluorescent tracer that binds to the TEAD proteins is added to the cells.

-

BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the NanoLuc® emission and the tracer fluorescence. The BRET ratio is calculated as the ratio of the acceptor (tracer) emission to the donor (NanoLuc®) emission.

-

Data Analysis: The displacement of the tracer by this compound leads to a dose-dependent decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the concentration of this compound.

Visualizing the Hippo-YAP-TEAD Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams were generated using Graphviz.

Caption: The Hippo-YAP-TEAD signaling pathway.

Caption: TEAD Autopalmitoylation Inhibition Assay Workflow.

Caption: NanoBRET™ Target Engagement Assay Workflow.

Unraveling the Discontinuation of IK-930: A Comparative Analysis of a Promising TEAD Inhibitor